molecular formula CH2Cl3O3P B11964878 (Trichloromethyl)phosphonic acid CAS No. 5994-41-2

(Trichloromethyl)phosphonic acid

Cat. No.: B11964878
CAS No.: 5994-41-2
M. Wt: 199.35 g/mol
InChI Key: NWEPJDPAVFDLBY-UHFFFAOYSA-N
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Description

(Trichloromethyl)phosphonic acid is an organophosphorus compound with the molecular formula CH2Cl3O3P. It is characterized by the presence of a trichloromethyl group attached to a phosphonic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Trichloromethyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of trichloromethylphosphine with water or alcohols. The reaction typically proceeds under mild conditions, yielding the desired phosphonic acid .

Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of trichloromethylphosphine with water. This method is favored due to its simplicity and efficiency in producing high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: (Trichloromethyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution can produce various substituted phosphonic acids .

Scientific Research Applications

Organic Synthesis

1.1 Synthesis of Phosphonic Esters

(Trichloromethyl)phosphonic acid is utilized as a precursor in the synthesis of phosphonic esters. These esters have significant biological activity and are employed in the development of pharmaceuticals. The compound can undergo selective esterification reactions, yielding mono- and diesters with high conversion rates. For instance, studies have shown that using specific alkoxy group donors can result in yields exceeding 80% for certain phosphonic acid derivatives .

1.2 Carbenoid Precursor

In synthetic organic chemistry, this compound serves as a carbenoid precursor. It has been used in reactions with various substrates to form complex organic molecules. For example, it participates in Horner–Wadsworth–Emmons reactions to synthesize 1,1-dichloro-1-alkenes from carbonyl compounds . This application highlights its role in creating valuable intermediates for further chemical transformations.

Analytical Chemistry

2.1 Liquid Chromatography Applications

The compound is also significant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be separated using reverse phase HPLC methods, which are scalable for preparative purposes. The mobile phase typically consists of acetonitrile and water, with modifications for mass spectrometry compatibility . This method is crucial for isolating impurities and analyzing complex mixtures.

2.2 Pharmacokinetics Studies

Due to its chemical properties, this compound is suitable for pharmacokinetic studies. Its ability to form stable complexes with biological molecules allows researchers to investigate its behavior in biological systems, including absorption, distribution, metabolism, and excretion . Such studies are essential for understanding the potential therapeutic applications of phosphonic acids.

Materials Science

3.1 Surface Functionalization

In materials science, this compound is employed for surface functionalization of metal oxides and other materials. This functionalization enhances the properties of surfaces for various applications, including catalysis and sensor development. For example, it has been used to immobilize organometallic compounds on surfaces like titanium dioxide and aluminum oxide .

3.2 Hybrid Material Development

The compound is also involved in the synthesis of hybrid materials that exhibit unique properties due to the combination of organic and inorganic components. These materials are explored for applications in drug delivery systems and as responsive contrast agents in magnetic resonance imaging . The ability to tailor these materials through phosphonic acid functionalities opens new avenues for research and development.

Case Studies

Application Area Details Findings
Organic SynthesisSynthesis of phosphonic estersHigh yields (>80%) achieved with selective alkoxy donors
Carbenoid PrecursorUsed in Horner–Wadsworth–Emmons reactionsFormation of valuable intermediates for organic synthesis
Analytical ChemistryHPLC separation techniquesEffective isolation of impurities; scalable methods available
PharmacokineticsStudies on absorption and metabolismInsights into therapeutic potential through biological behavior analysis
Surface FunctionalizationFunctionalization of metal oxidesEnhanced catalytic properties observed
Hybrid Material DevelopmentCreation of responsive materialsApplications in drug delivery and imaging technologies

Mechanism of Action

The mechanism of action of (Trichloromethyl)phosphonic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The compound’s effects are mediated through pathways involving the inhibition of enzyme activity and interference with metabolic processes .

Comparison with Similar Compounds

Uniqueness: (Trichloromethyl)phosphonic acid is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

(Trichloromethyl)phosphonic acid, a phosphonic acid derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a trichloromethyl group attached to a phosphonic acid moiety. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.

This compound is known for its reactivity and ability to form stable complexes with various biological molecules. The presence of chlorine atoms enhances its electrophilic nature, making it a candidate for interactions with nucleophiles in biological systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Enzyme Inhibition : Phosphonic acids are known to inhibit various enzymes, including those involved in metabolic pathways. For instance, they can inhibit HIV protease and other important enzymes like renin and EPSP synthase, which are critical in various biological processes .
  • Antimicrobial Properties : Some studies have indicated that phosphonic acid derivatives exhibit antimicrobial activity. This is particularly relevant in the context of drug resistance, where new compounds are needed to combat resistant strains of bacteria and viruses.
  • Anticancer Activity : Research has shown that certain phosphonic acid derivatives possess anticancer properties. For example, specific derivatives have been tested against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing non-malignant cells .

Enzyme Inhibition

A study highlighted the effectiveness of phosphonic acids as inhibitors of key metabolic enzymes. In particular, they were found to inhibit the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is essential for DNA/RNA synthesis. This inhibition suggests potential applications in anti-tuberculosis therapy .

Antimicrobial Activity

In vitro assays have demonstrated that this compound and its derivatives can inhibit the growth of pathogenic microorganisms. For instance, derivatives have been tested against Plasmodium falciparum, showing promising results as potential antimalarial agents .

Anticancer Properties

Research has documented the cytotoxic effects of this compound derivatives on various cancer cell lines. The compound's structure influences its efficacy; modifications such as the addition of hydroxyl groups or changes in chain length can enhance selectivity and potency against cancer cells .

Case Studies

StudyCompoundTargetIC50 Value (µM)Notes
Eng et al. (2018)Hydroxyphosphonate derivativeHGPRT132 ± 20Low toxicity in mammalian cells
Cheviet et al. (2020)Novel hydroxyphosphonatesP. falciparumVariesEffectiveness depends on structural modifications
Zhang et al. (2020)AminophosphonatesCOX-2 enzyme0.28 ± 0.05Exhibited anticancer properties superior to cisplatin

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes, these compounds can disrupt normal metabolic processes.
  • Cellular Uptake : The lipophilicity of the trichloromethyl group enhances cellular uptake, allowing for effective concentrations within target cells.
  • Interaction with Nucleic Acids : Some phosphonic acids can interact with nucleic acids, potentially interfering with replication and transcription processes.

Properties

IUPAC Name

trichloromethylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl3O3P/c2-1(3,4)8(5,6)7/h(H2,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEPJDPAVFDLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)O)(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl3O3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208651
Record name (Trichloromethyl)phosphonic acid
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Molecular Weight

199.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5994-41-2
Record name P-(Trichloromethyl)phosphonic acid
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